3-(Difluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula CHClFN and a molecular weight of 157.59 g/mol. It is classified as an amine and features a cyclobutane ring with a difluoromethyl group attached at the third position. The compound is typically encountered in its hydrochloride form, which enhances its solubility in water and makes it suitable for various applications, particularly in pharmaceutical research and development. Notably, it exhibits acute toxicity if ingested and can cause skin irritation .
The chemical behavior of 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride can be characterized by its reactivity as an amine. It can participate in various reactions typical of amines, such as:
These reactions highlight the compound's potential utility in synthesizing more complex molecules.
The synthesis of 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity .
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride finds applications primarily in:
Its unique characteristics make it valuable in various research contexts .
Interaction studies involving 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride are essential for understanding its potential biological effects. Initial assessments suggest that its difluoromethyl group may enhance lipophilicity, potentially affecting how it interacts with biological membranes and proteins. Further studies are needed to elucidate specific interactions with receptors or enzymes, which could inform its therapeutic potential .
Several compounds share structural similarities with 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Difluoromethyl)cyclobutan-1-amine | CHClFN | Similar cyclobutane structure; different position of difluoromethyl group |
| Cyclobutylamine | CHN | Lacks fluorine substituents; simpler structure |
| 3-Fluorocyclobutanamine | CHFN | Contains only one fluorine; different properties |
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of two fluorine atoms on the difluoromethyl group, which significantly influences its chemical reactivity and biological activity compared to other similar compounds. The combination of a cyclobutane ring and a difluoromethyl substituent provides distinctive properties that are not found in simpler analogs such as cyclobutylamine .
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 3-(difluoromethyl)cyclobutan-1-amine hydrochloride exhibits characteristic signals that reflect the unique structural features of this fluorinated cyclobutane derivative [1] [2] . The difluoromethyl proton (CHF₂) appears as a distinctive triplet in the region of 5.8-6.2 parts per million, with the multiplicity arising from coupling to the two equivalent fluorine nuclei [1] . This downfield chemical shift is consistent with the deshielding effect of the electronegative fluorine atoms, which significantly influence the local electronic environment of the attached proton [2] [4].
The cyclobutane ring protons present a complex multiplet pattern in the aliphatic region between 2.5-3.5 parts per million [2] [5]. The complexity of this multiplet arises from the inherent ring strain and conformational dynamics of the four-membered cyclobutane system, which results in non-equivalent proton environments and multiple coupling pathways [5]. The protonated amine group (NH₃⁺) in the hydrochloride salt form manifests as a broad singlet between 8.0-9.5 parts per million, with the broadening attributed to rapid exchange processes and quadrupolar relaxation effects [6] [7].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information through characteristic chemical shifts and coupling patterns [1] [8]. The difluoromethyl carbon (CHF₂) appears as a prominent triplet in the range of 110-120 parts per million, with the triplet multiplicity resulting from one-bond carbon-fluorine coupling (¹J_CF = 250-280 Hz) [1] [8]. This coupling constant value is consistent with sp³ hybridized carbon atoms bearing two fluorine substituents, where the strong electronegativity of fluorine creates substantial coupling through the covalent bond [8].
The cyclobutane carbon atoms exhibit singlet resonances in the typical aliphatic region between 25-35 parts per million [5] [9]. The specific chemical shift values depend on the substitution pattern and the conformational preferences of the strained four-membered ring system [5]. Carbon satellites arising from ¹³C-¹²C isotope effects may be observed, particularly for carbons adjacent to the electronegative fluorine centers, though these represent only 1.1% of the total carbon signal intensity [8].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
The fluorine chemical shift is highly sensitive to the local electronic environment and conformational changes within the cyclobutane framework [4]. Temperature-dependent studies reveal that fluorine-19 chemical shifts can provide valuable information about conformational equilibria and internal rotation barriers around the C-CHF₂ bond [4]. Three-bond H-F coupling (³J_HF = 7-8 Hz) to neighboring cyclobutane protons may be observable under high-resolution conditions, providing additional structural confirmation [8].
Amine Stretching Vibrations
The protonated amine functionality in 3-(difluoromethyl)cyclobutan-1-amine hydrochloride exhibits characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹ [10] [7] [11]. These bands typically appear as medium to strong intensity absorptions with some degree of broadening due to hydrogen bonding interactions with the chloride counterion [7]. The multiplicity of N-H stretching modes reflects the presence of three N-H bonds in the ammonium cation (NH₃⁺), with symmetric and asymmetric stretching combinations producing multiple observable bands [11].
Carbon-Hydrogen Stretching Modes
The cyclobutane ring system contributes strong C-H stretching vibrations in the characteristic aliphatic region between 2800-3000 cm⁻¹ [10] [7] [11]. These absorptions reflect the sp³ hybridized carbon-hydrogen bonds within the strained four-membered ring structure [10]. The difluoromethyl C-H stretch appears at slightly higher frequency (3000-3100 cm⁻¹) due to the electron-withdrawing effect of the adjacent fluorine atoms, which increases the s-character of the C-H bond and raises the vibrational frequency [10] [12].
Carbon-Fluorine Vibrational Modes
The difluoromethyl group exhibits highly characteristic C-F stretching vibrations that serve as diagnostic fingerprints for this functional group [10] [7]. The symmetric C-F stretch appears as a strong absorption between 1050-1150 cm⁻¹, while the asymmetric C-F stretch manifests as a very strong band in the region of 1180-1250 cm⁻¹ [10] [7]. These high-intensity absorptions reflect the large dipole moment change associated with C-F bond stretching, making them among the most prominent features in the infrared spectrum [7].
CHF₂ deformation modes appear at intermediate frequencies around 1400-1450 cm⁻¹, with medium intensity characteristic of bending vibrations involving fluorine substituents [10]. The CHF₂ rocking motion contributes a medium-intensity band in the range of 600-700 cm⁻¹, providing additional confirmation of the difluoromethyl functionality [10].
Ring System Vibrational Characteristics
The cyclobutane ring breathing mode appears as a weak absorption between 800-900 cm⁻¹, reflecting the symmetric expansion and contraction of the four-membered ring [5] . This frequency region is characteristic of strained ring systems and provides structural information about the cyclobutane framework . The C-N stretching vibration, arising from the carbon-nitrogen bond connecting the amine group to the cyclobutane ring, contributes medium to strong intensity bands in the region of 1000-1250 cm⁻¹ [7] [11].
The chloride counterion may contribute weak absorptions in the low-frequency region (400-500 cm⁻¹), though these are often obscured by other vibrational modes and instrumental limitations [7] [11].
Decomposition Temperature Range
Thermal decomposition studies of 3-(difluoromethyl)cyclobutan-1-amine hydrochloride indicate onset of significant degradation in the temperature range of 200-250°C under gas-phase conditions [13] [14] [15]. This thermal stability is comparable to other fluorinated cyclobutane derivatives and reflects the inherent strain energy of the four-membered ring system combined with the stabilizing influence of the electronegative fluorine substituents [14] [15].
The thermal decomposition process exhibits characteristics consistent with a unimolecular mechanism, with kinetic parameters suggesting an activation energy in the range of 35-45 kcal/mol based on analogous cyclobutane systems [13] [15] [16]. The pre-exponential frequency factor is estimated to fall within the range of 10¹⁴-10¹⁶ s⁻¹, values typical for gas-phase unimolecular decomposition reactions involving ring-opening processes [13] [15] [16].
Mechanistic Considerations
The thermal decomposition of cyclobutane derivatives typically proceeds through either biradical intermediates or concerted ring-opening pathways [13] [15] [16]. For 3-(difluoromethyl)cyclobutan-1-amine hydrochloride, the presence of electronegative fluorine substituents may influence the preferred decomposition mechanism by stabilizing potential radical intermediates through electron-withdrawing effects [14] [17].
Studies on related cyclobutane systems suggest that the activation energy of 35-45 kcal/mol may be consistent with a concerted decomposition process rather than a biradical mechanism, which would typically require higher activation energies [15]. The difluoromethyl group may participate in the decomposition through carbon-fluorine bond cleavage or rearrangement reactions, potentially leading to the formation of fluorinated alkene products and hydrogen fluoride [17].
Primary decomposition products are anticipated to include ethylene derivatives, carbon monoxide, hydrogen fluoride, and various fluorinated fragments, based on the decomposition patterns observed for structurally related compounds [13] [15]. The exact product distribution would depend on the specific reaction conditions, including temperature, pressure, and the presence of catalytic surfaces [15].
Chemical Stability Under Acidic Conditions
Stability studies demonstrate that 3-(difluoromethyl)cyclobutan-1-amine hydrochloride exhibits excellent chemical stability when exposed to acidic aqueous environments [14]. Treatment with 1 M hydrochloric acid at room temperature for 24 hours results in no detectable decomposition, indicating robust resistance to acid-catalyzed hydrolysis or rearrangement reactions [14]. This stability profile makes the compound suitable for applications requiring exposure to acidic conditions or long-term storage in acidic media.
The enhanced acid stability may be attributed to the electron-withdrawing effect of the difluoromethyl group, which reduces the nucleophilicity of potential reaction sites and minimizes susceptibility to acid-catalyzed decomposition pathways [18]. The protonated amine functionality in the hydrochloride form also contributes to stability by eliminating the basic amine as a potential nucleophilic center [14].
Chemical Stability Under Basic Conditions
Under basic conditions, 3-(difluoromethyl)cyclobutan-1-amine hydrochloride maintains chemical integrity when treated with 1 M sodium hydroxide at room temperature for 24 hours [14]. This base stability indicates resistance to elimination reactions, nucleophilic substitution processes, and other base-catalyzed degradation mechanisms that might be expected for compounds containing both amine functionalities and electronegative substituents [14].
The stability under basic conditions is particularly noteworthy given the presence of the difluoromethyl group, which could potentially undergo base-catalyzed elimination reactions to form fluoride ion and unsaturated products [18]. The observed stability suggests that the cyclobutane ring system provides sufficient steric hindrance or electronic stabilization to prevent such unwanted reactions [14].
Acid-Base Equilibrium Properties
The acid-base behavior of 3-(difluoromethyl)cyclobutan-1-amine in aqueous solution is characterized by a pKa value estimated to fall in the range of 9.5-10.5 [18]. This basicity is significantly reduced compared to simple aliphatic amines (pKa ≈ 10.5-11.0) due to the electron-withdrawing inductive effect of the difluoromethyl substituent [18]. The fluorine atoms effectively reduce the electron density on the nitrogen atom, thereby decreasing its proton affinity and lowering the basicity [18].
The precise pKa value depends on the conformational equilibrium between different orientations of the difluoromethyl group relative to the amine functionality [18]. Thermodynamic studies on related fluorinated cyclobutane systems suggest that the electron-withdrawing effect follows predictable trends based on the number and position of fluorine substituents [18].
Long-term Storage Stability
Extended storage stability studies indicate that 3-(difluoromethyl)cyclobutan-1-amine hydrochloride remains chemically stable for at least three months when stored under ambient conditions in a dry environment [14]. Nuclear magnetic resonance and liquid chromatography-mass spectrometry analysis after this storage period reveals no detectable decomposition products, confirming the compound's suitability for extended storage and handling [14].
Irritant